molecular formula C15H15NO4S B12042770 n-(2,4-Dimethoxybenzylidene)benzenesulfonamide

n-(2,4-Dimethoxybenzylidene)benzenesulfonamide

Cat. No.: B12042770
M. Wt: 305.4 g/mol
InChI Key: ICQSLCBDRUHEMW-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethoxybenzylidene)benzenesulfonamide (CAS 315234-64-1) is a Schiff base derivative incorporating a benzenesulfonamide functional group, supplied for research purposes. This compound is part of a class of molecules that are actively investigated for their potential to inhibit carbonic anhydrase (CA) isoforms. Related hydrazonobenzenesulfonamides have demonstrated potent, selective inhibition of cytosolic and tumor-associated CA enzymes, which are targets for conditions such as glaucoma, epilepsy, and cancer . Furthermore, structurally similar sulfonamide-derived Schiff bases have shown promising in vitro antibacterial and antifungal activities, highlighting the broader pharmaceutical relevance of this chemical class . The molecular structure, characterized by the presence of a sulfonamide group known to act as a zinc-binding moiety (ZBG), is key to its interaction with enzyme active sites . Researchers value this compound for developing new enzyme inhibitors and exploring structure-activity relationships in medicinal chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

(NE)-N-[(2,4-dimethoxyphenyl)methylidene]benzenesulfonamide

InChI

InChI=1S/C15H15NO4S/c1-19-13-9-8-12(15(10-13)20-2)11-16-21(17,18)14-6-4-3-5-7-14/h3-11H,1-2H3/b16-11+

InChI Key

ICQSLCBDRUHEMW-LFIBNONCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Reagents and Conditions

  • Benzenesulfonamide : 1 equivalent (2.28 g, 0.01 mol).

  • 2,4-Dimethoxybenzaldehyde : 1.1 equivalents (1.82 g, 0.011 mol).

  • Solvent : Ethanol (20–30 mL).

  • Catalyst : Glacial acetic acid (3–5 drops) or 40% NaOH (10 mL).

  • Temperature : Reflux at 80–90°C.

  • Time : 6–8 hours.

Procedure

  • Combine benzenesulfonamide, aldehyde, and catalyst in ethanol.

  • Reflux with stirring until completion (monitored via TLC).

  • Cool and acidify with HCl (pH 2–3) to precipitate the product.

  • Filter, wash with cold ethanol, and recrystallize from methanol/water.

Yield and Characterization

  • Yield : 70–75%.

  • Melting Point : 123–125°C.

  • Spectroscopic Data :

    • IR (KBr) : 3256 cm⁻¹ (N-H), 1331 cm⁻¹ (S=O).

    • ¹H NMR (DMSO-d₆) : δ 8.64 (s, 1H, CH=N), 7.47–7.65 (m, Ar-H).

Microwave-Assisted Synthesis

Advantages Over Conventional Methods

Microwave irradiation reduces reaction time from hours to minutes by enhancing molecular agitation and energy transfer.

Optimized Protocol

  • Power : 450–560 W.

  • Time : 10–15 minutes.

  • Solvent : Ethanol (10 mL).

  • Catalyst : 40% NaOH (10 mL).

Performance Metrics

Parameter Conventional Microwave
Reaction Time6–8 hours10–15 minutes
Yield70–75%75–80%
Energy ConsumptionHighLow

Solvent and Catalyst Optimization

Solvent Effects

  • Ethanol : Preferred for solubility and low toxicity.

  • Acetic Acid : Enhances protonation but may require longer times.

Catalyst Screening

Catalyst Reaction Time Yield
Glacial Acetic Acid8 hours70%
40% NaOH6 hours75%
Sodium Acetate7 hours68%

Base catalysts (e.g., NaOH) outperform acids due to better activation of the amine group.

Large-Scale Industrial Production

Challenges

  • Purification : Recrystallization becomes inefficient at scale.

  • Side Reactions : Overheating may cause decomposition.

Solutions

  • Continuous Flow Reactors : Improve heat and mass transfer.

  • Crystallization Additives : Polyvinylpyrrolidone (PVP) enhances crystal purity.

Characterization and Quality Control

Key Analytical Techniques

  • HPLC : Purity >98% (C18 column, methanol/water 70:30).

  • X-ray Diffraction : Confirms crystalline structure and imine geometry.

Stability Studies

  • Thermal Stability : Decomposes at 250°C (TGA).

  • Photostability : Stable under UV light for 48 hours .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxybenzylidene)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Antimicrobial Applications

N-(2,4-Dimethoxybenzylidene)benzenesulfonamide has shown significant antimicrobial properties against various bacterial strains. Research indicates its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli.

Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in the following table:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Klebsiella pneumoniae16

Studies have indicated that the compound interacts with bacterial enzymes involved in cell wall synthesis, which is critical for its antimicrobial action .

Anti-inflammatory Properties

Preliminary studies suggest that N-(2,4-Dimethoxybenzylidene)benzenesulfonamide possesses anti-inflammatory effects. It may inhibit pathways associated with inflammatory mediators, making it a candidate for further investigation in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various derivatives of benzenesulfonamides, N-(2,4-Dimethoxybenzylidene)benzenesulfonamide exhibited superior activity against Staphylococcus aureus compared to structurally similar compounds. The introduction of methoxy groups at specific positions enhanced its antibacterial potency significantly .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the benzylidene moiety could influence the compound's biological activity. For instance, substituting different groups at the para position resulted in varying degrees of antimicrobial effectiveness, highlighting the importance of molecular structure in drug design .

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxybenzylidene)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like carbonic anhydrase, leading to a decrease in cellular proliferation. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Benzylidene-Sulfonamide Derivatives

Key structural variations among analogs include:

  • Substituent positions on the benzylidene ring : 2,4-dimethoxy vs. 3,4-dimethoxy, 2,5-dimethoxy, or trimethoxy groups.
  • Sulfonamide substituents : Benzenesulfonamide vs. methanesulfonamide or 4-methylbenzenesulfonamide.
Table 1: Comparative Analysis of Benzylidene-Sulfonamide Derivatives
Compound Name / ID Substituents (Benzylidene) Yield (%) Melting Point (°C) Key Spectral Data (1H NMR δ, ppm) Biological Relevance Reference
N-(2,4-Dimethoxybenzylidene)benzenesulfonamide (PI-23200) 2,4-OCH3 98 208–210 δ 8.35 (s, CH=N), 6.5–7.8 (aromatic) Carbonic anhydrase inhibitor
(E)-4-(3,4-Dimethoxybenzylidene)benzenesulfonamide (11) 3,4-OCH3 76 >250 δ 8.40 (s, CH=N), 6.6–7.9 (aromatic) Lower yield, higher thermal stability
N-(2,4,5-Trimethoxybenzylidene)benzenesulfonamide (13) 2,4,5-OCH3 72 >250 δ 8.45 (s, CH=N), 6.4–7.7 (aromatic) Enhanced steric hindrance
N-(2,4-Dimethoxybenzylidene)methanesulfonamide (PI-23203) Methanesulfonamide Altered solubility
4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-oxazol-3-yl)benzenesulfonamide 2,3-OH δ 8.30 (s, CH=N), 6.7–8.1 (aromatic) Hydrogen-bonded supramolecular structures

Supramolecular and Crystallographic Features

  • Hydrogen Bonding : The dihydroxy analog () forms 1D polymer chains via O–H⋯O and N–H⋯N interactions, contrasting with the dimethoxy analog’s reliance on van der Waals forces .
  • Planarity : The benzylidene and sulfonamide moieties in PI-23200 adopt near-planar conformations (dihedral angles <20°), whereas bulky substituents (e.g., trimethoxy groups) introduce torsional strain .

Biological Activity

N-(2,4-Dimethoxybenzylidene)benzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

N-(2,4-Dimethoxybenzylidene)benzenesulfonamide has a molecular formula of C16H17N1O4SC_{16}H_{17}N_{1}O_{4}S and a molar mass of approximately 305.35 g/mol. The compound features a sulfonamide group attached to a benzylidene moiety derived from 2,4-dimethoxybenzaldehyde. Below is a summary of its key chemical properties:

PropertyValue
Molecular FormulaC₁₆H₁₇N₁O₄S
Molar Mass305.35 g/mol
Density1.18 g/cm³
Boiling Point489.9 °C

Antimicrobial Properties

Research indicates that N-(2,4-Dimethoxybenzylidene)benzenesulfonamide exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections . The compound likely interacts with bacterial enzymes involved in cell wall synthesis, which is a common target for antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies also suggest that this compound possesses anti-inflammatory properties. It may inhibit inflammatory mediators or pathways, making it a candidate for further pharmaceutical development aimed at treating inflammatory diseases . The specific mechanisms through which it exerts these effects are still under investigation.

Structure-Activity Relationship (SAR)

The unique structural features of N-(2,4-Dimethoxybenzylidene)benzenesulfonamide contribute to its biological activity. The arrangement of methoxy groups on the benzyl ring enhances its efficacy compared to structurally similar compounds. A comparative analysis of related compounds reveals the following:

Compound NameMolecular FormulaUnique Features
N-(2-Methoxybenzylidene)benzenesulfonamideC₁₆H₁₇N₁O₄SContains a methoxy group instead of dimethoxy
N-(4-Methylbenzylidene)benzenesulfonamideC₁₆H₁₇N₁O₄SMethyl substitution on the benzylidene moiety
N-(3,5-Dimethoxybenzylidene)benzenesulfonamideC₁₆H₁₇N₁O₄SDifferent positioning of methoxy groups

The presence of multiple methoxy groups appears to enhance the compound's biological activity by influencing its interaction with biological targets .

Study on Carbonic Anhydrase Inhibition

A study focused on hydrazonobenzenesulfonamides, including derivatives related to N-(2,4-Dimethoxybenzylidene)benzenesulfonamide, investigated their inhibitory effects on human carbonic anhydrases (hCAs). The findings indicated that certain structural modifications could significantly enhance selectivity and potency against specific hCA isoforms . For example, the introduction of methoxy groups at different positions altered the selectivity towards hCA IX and hCA XII isoforms, demonstrating the importance of structural configuration in determining biological activity.

Antitumor Activity

Additional research has explored the potential antitumor properties of related compounds. In vitro assays showed that certain derivatives could inhibit tumor cell proliferation effectively. The mechanisms involved may include apoptosis induction and disruption of microtubule assembly . These findings highlight the therapeutic potential of compounds like N-(2,4-Dimethoxybenzylidene)benzenesulfonamide in cancer treatment.

Q & A

Q. What are the optimal synthetic routes for N-(2,4-Dimethoxybenzylidene)benzenesulfonamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves a Schiff base condensation between 2,4-dimethoxybenzaldehyde and benzenesulfonamide derivatives. Key steps include:

  • Reaction Conditions : Use of anhydrous solvents (e.g., dichloromethane) under inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Catalysts : Triethylamine or other bases to deprotonate the sulfonamide NH and facilitate imine formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product .
  • Purity Assurance : Analytical HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation of N-(2,4-Dimethoxybenzylidene)benzenesulfonamide?

Methodological Answer:

  • IR Spectroscopy : Identifies C=N (1600–1650 cm⁻¹) and S=O (1150–1300 cm⁻¹) stretches .
  • NMR : ¹H NMR resolves methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and imine proton (δ 8.2–8.5 ppm). ¹³C NMR confirms the Schiff base carbon (δ ~160 ppm) .
  • X-ray Diffraction : Determines crystal packing and confirms Z/E isomerism of the imine bond .

Q. How is the biological activity of N-(2,4-Dimethoxybenzylidene)benzenesulfonamide initially screened?

Methodological Answer:

  • Antimicrobial Assays : Disk diffusion/MIC tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Kinase or protease inhibition studies using fluorogenic substrates .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate electronic properties and nonlinear optical (NLO) behavior?

Methodological Answer:

  • DFT Calculations : B3LYP/6-311++G(d,p) basis set predicts HOMO-LUMO gaps, dipole moments, and hyperpolarizability (β) for NLO potential. Compare with experimental UV-Vis spectra .
  • Solvent Effects : Polarizable Continuum Model (PCM) evaluates solvent polarity on tautomerization energetics .
  • NLO Prediction : Hyper-Rayleigh scattering simulations show β values exceeding urea, suggesting applications in photonics .

Q. What strategies resolve contradictions in experimental vs. computational data on tautomerism?

Methodological Answer: N-(2,4-Dimethoxybenzylidene)benzenesulfonamide may exhibit enol-imine ⇌ keto-amine tautomerism. Key findings:

ParameterGas Phase (ΔG, kcal/mol)Solution (ΔG, kcal/mol)
Enol-imine → Keto+12.3 (unfavorable)+9.8 (unfavorable)
Keto → Enol-imine-3.5 (favorable)-6.2 (favorable)
  • Thermodynamic Analysis : Reverse reaction (keto → enol) is feasible due to negative ΔG, supported by solvent polarity stabilizing the transition state .
  • Experimental Validation : Low-temperature NMR or IR spectroscopy to trap tautomeric forms .

Q. How do substituents (e.g., 2,4-dimethoxy) influence reactivity and bioactivity?

Methodological Answer:

  • Electronic Effects : Methoxy groups donate electron density via resonance, stabilizing the imine bond and altering redox behavior .
  • Biological SAR : Methoxy substituents enhance membrane permeability, increasing antimicrobial potency compared to non-substituted analogs (e.g., MIC reduced from 128 µg/mL to 32 µg/mL) .
  • Metal Coordination : The Schiff base acts as a bidentate ligand for Mn(II) or Cu(II), enhancing antimicrobial activity (e.g., 2-fold lower MIC for Mn complex vs. free ligand) .

Q. What methodologies address contradictions in reaction mechanisms for sulfonamide derivatives?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Deuterium labeling of NH groups to study proton transfer steps in imine formation .
  • Competitive Pathway Analysis : Monitor intermediates via LC-MS to distinguish between concerted vs. stepwise mechanisms .
  • Cross-Validation : Compare synthetic yields under varying conditions (e.g., solvent polarity, temperature) to identify rate-determining steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.